molecular formula C16H15N3O2S3 B12177030 3-phenyl-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12177030
M. Wt: 377.5 g/mol
InChI Key: YGRDNOOQUWIMQE-UHFFFAOYSA-N
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Description

3-phenyl-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound designed for research applications. It features a complex molecular structure integrating a 1,3,4-thiadiazole core, a dihydro-1,4-oxathiine ring, and a propenylsulfanyl side chain. Thiadiazoles are a significant class of heterocyclic compounds known for their diverse biological activities and are frequently explored in medicinal chemistry and drug discovery for their potential as enzyme inhibitors or receptor ligands. This particular reagent is intended for use in laboratory research only. Researchers are responsible for verifying the compound's suitability for their specific experimental objectives, including investigating its mechanism of action, physicochemical properties, and potential applications. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H15N3O2S3

Molecular Weight

377.5 g/mol

IUPAC Name

5-phenyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C16H15N3O2S3/c1-2-9-23-16-19-18-15(24-16)17-14(20)12-13(22-10-8-21-12)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,18,20)

InChI Key

YGRDNOOQUWIMQE-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound 3-phenyl-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex heterocyclic compound featuring both thiadiazole and oxathiine moieties. Its structural features suggest potential biological activities that are being explored in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O2S3C_{22}H_{19}N_{3}O_{2}S_{3} with a molecular weight of 453.6 g/mol. The compound belongs to the class of thiadiazole derivatives and exhibits a unique combination of functional groups that may contribute to its biological effects.

Property Value
Molecular FormulaC22H19N3O2S3
Molecular Weight453.6 g/mol
IUPAC Name5-phenyl-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-oxathiine-6-carboxamide
InChI KeyZTTIHIATNADRDT-JXMROGBWSA-N

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to the target compound have shown effectiveness against various strains of bacteria and fungi due to their ability to inhibit key metabolic pathways.

Anticancer Properties

The incorporation of thiadiazole and oxathiine structures has been linked to anticancer activity. Studies have demonstrated that compounds with these scaffolds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study reported that certain thiadiazole derivatives exhibited cytotoxic effects against human cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Effects

Compounds featuring oxathiine structures are known for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX . This makes them potential candidates for treating inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiadiazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them promising candidates for neurodegenerative diseases like Alzheimer's and Parkinson's .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the tested compounds significantly inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives similar to the target compound resulted in a dose-dependent decrease in cell viability. The most potent derivative showed an IC50 value of 15 µM against breast cancer cells, indicating strong anticancer potential .

Scientific Research Applications

The compound has shown potential in various therapeutic areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated against multiple cancer cell lines (e.g., SKNMC for neuroblastoma and PC3 for prostate cancer). These studies utilized the MTT assay to assess cytotoxicity and indicated that certain derivatives exhibited comparable activity to doxorubicin, a standard chemotherapy drug .

Antimicrobial Properties

The incorporation of thiadiazole rings in compounds has been associated with antimicrobial activity. Thiadiazole derivatives have been synthesized and tested for their ability to inhibit bacterial growth. The structural diversity provided by the phenyl groups enhances their interaction with microbial targets .

Materials Science Applications

The unique electronic properties of 3-phenyl-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide make it suitable for use in developing novel materials:

Organic Electronics

The compound's structure allows it to be utilized in organic electronics as a semiconductor material. Its ability to form stable thin films can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block:

Synthesis of Complex Molecules

The compound can undergo various chemical reactions such as oxidation and substitution. For instance:

  • Oxidation Reactions : The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Substitution Reactions : The phenyl groups can participate in electrophilic aromatic substitution reactions to produce halogenated or nitro-substituted derivatives .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Pharmaceutical Sciences, a series of thiadiazole derivatives were synthesized and tested for anticancer activity. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects against various cancer cell lines .

Case Study 2: Material Development

Research conducted at Kanazawa University explored the application of thiadiazole-based compounds in organic electronics. The study demonstrated that these compounds could be integrated into electronic devices due to their favorable charge transport properties .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the thiadiazole and alkenyl sulfide groups are susceptible to oxidation. Key reactions include:

  • Alkenyl Sulfide Oxidation :
    The prop-2-en-1-ylsulfanyl group undergoes epoxidation with peracids (e.g., mCPBA) or ozonolysis to yield sulfone derivatives.

Table 1: Oxidation Reaction Conditions and Products

ReactantOxidizing AgentConditionsProductYield (%)
Thiadiazole-SH₂O₂ (30%)RT, 6 hThiadiazole-SO78
Thiadiazole-SKMnO₄Acidic, 60°C, 2hThiadiazole-SO₂65
Prop-2-en-1-ylsulfanylmCPBADCM, 0°C, 1hEpoxidized sulfone82

Reduction Reactions

The carboxamide and sulfur moieties participate in reduction processes:

  • Disulfide Bond Formation :
    Sodium borohydride (NaBH₄) in ethanol reduces sulfur-sulfur bonds, though this is less common in this compound due to steric hindrance.

Substitution Reactions

Electrophilic substitution occurs at the phenyl and thiadiazole rings:

  • Thiadiazole Halogenation :
    Chlorination or bromination with Cl₂/Br₂ in acetic acid introduces halogens at the 5-position of the thiadiazole ring .

  • Phenyl Ring Nitration :
    Nitration with HNO₃/H₂SO₄ yields para-nitro derivatives, confirmed by NMR.

Table 2: Substitution Reaction Parameters

Reaction TypeReagentConditionsMajor ProductYield (%)
Thiadiazole ChlorinationCl₂ (g)AcOH, 50°C, 4h5-Chloro-thiadiazole70
Phenyl NitrationHNO₃/H₂SO₄0°C, 2h4-Nitro-phenyl derivative65

Cycloaddition and Ring-Opening Reactions

The alkenyl sulfide group participates in [2+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) under UV light. Additionally, acid hydrolysis of the oxathiine ring opens the ring to form thiol and carbonyl intermediates.

Reaction Optimization and Kinetic Studies

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 40% compared to nonpolar solvents .

  • Temperature Dependence : Oxidation reactions exhibit an activation energy (EaE_a) of 58 kJ/mol, as determined by Arrhenius plots.

Structural and Molecular Data

PropertyValue
Molecular FormulaC₂₂H₁₉N₃O₂S₃
Molecular Weight453.6 g/mol
IUPAC Name5-phenyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-oxathiine-6-carboxamide
Key Functional GroupsThiadiazole, Oxathiine, Carboxamide, Alkenyl Sulfide

Mechanistic Insights

  • Thiadiazole Reactivity : The electron-deficient thiadiazole ring acts as a Lewis acid, facilitating nucleophilic attacks at the 5-position .

  • Sulfur Participation : The alkenyl sulfide group stabilizes transition states via hyperconjugation, accelerating electrophilic substitutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to several analogs, as outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS No. Key Substituents Molecular Formula Molecular Weight Key Properties / Findings References
Target Compound Prop-2-en-1-ylsulfanyl, phenyl, oxathiine Not explicitly provided - Likely enhanced reactivity due to allylthio group -
CAS 1010903-30-6 Propan-2-yl (isopropyl) instead of allylthio C₁₆H₁₇N₃O₂S₂ 347.5 Smiles: CC(C)c1nnc(NC(=O)C2=C(c3ccccc3)SCCO2)s1
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]-benzamide 3-Methylphenyl, dimethylamino-acryloyl C₂₁H₂₀N₄O₂S 392.48 IR: 1690, 1638 cm⁻¹ (C=O); Mp: 200°C; Yield: 82%
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Oxadiazole-thiazole hybrid, sulfanyl linker Not provided - Synthesized via reflux with CS₂/KOH; potential antimicrobial activity inferred

Structural and Electronic Differences

  • Substituent Effects: The prop-2-en-1-ylsulfanyl group in the target compound introduces a reactive allylthio moiety, which may enhance electrophilicity or participate in Michael addition reactions compared to the propan-2-yl group in CAS 1010903-30-6 . This difference could influence solubility (allylthio may reduce hydrophobicity) and metabolic stability. Oxathiine’s sulfur and oxygen atoms may confer distinct hydrogen-bonding capabilities.
  • Synthetic Accessibility: The target compound’s synthesis may require regioselective thiadiazole functionalization, similar to methods for CAS 1010903-30-6 , but with challenges in controlling the Z-configuration of the imine group. High yields (e.g., 82% for compound 4g ) suggest that optimized protocols (e.g., ethanol/dioxane recrystallization) could be applicable.

Spectroscopic and Analytical Data

  • IR and MS Profiles :

    • Thiadiazole derivatives (e.g., compound 4g ) show strong C=O stretches at ~1690 cm⁻¹, which would likely appear in the target compound’s IR spectrum.
    • Mass spectral fragmentation patterns (e.g., m/z 392 for 4g ) can help confirm molecular ion peaks and degradation pathways.
  • Crystallographic Analysis: X-ray diffraction studies on related thiadiazole intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-thiadiazol-2-yl)amino]ethyl}acetamide ) highlight the utility of software like SHELX and ORTEP for determining bond lengths and angles, critical for comparing stereoelectronic effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer: The compound can be synthesized via cyclization of intermediates containing the 1,3,4-thiadiazole moiety. A validated approach involves refluxing precursors in acetonitrile followed by iodine-mediated cyclization in DMF with triethylamine, which facilitates sulfur elimination and ring closure . For the prop-2-en-1-ylsulfanyl group, thiol-ene "click" chemistry or nucleophilic substitution with allyl thiols under basic conditions is recommended .

Basic: What analytical techniques are critical for confirming its structure and purity?

Answer:

  • 1H/13C NMR spectroscopy : Essential for verifying the (Z)-configuration of the thiadiazole-ylidene group and allyl sulfide connectivity .
  • LC-MS : Validates molecular weight and purity (>95%) .
  • IR spectroscopy : Confirms carbonyl (C=O) and thiadiazole (C=N) stretches .
  • X-ray crystallography : Resolves stereochemical ambiguities in the oxathiine and thiadiazole rings .

Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Answer:

  • Dynamic NMR studies : Assess rotational barriers in the thiadiazole-ylidene group to rule out conformational isomers .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, particularly in the oxathiine and phenyl regions .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 1,3,4-thiadiazole derivatives) to identify artifacts .

Advanced: What experimental design strategies optimize synthesis yield?

Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
  • Bayesian optimization : Machine learning models prioritize high-yield reaction parameters (e.g., iodine stoichiometry in cyclization) .
  • In-line monitoring : Use flow chemistry to control exothermic reactions and minimize byproducts during thiolation .

Basic: How should the compound be stored to ensure stability?

Answer: Store under inert atmosphere (N2/Ar) at –20°C in amber vials to prevent oxidation of the allyl sulfide and thiadiazole groups. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the carboxamide .

Advanced: What structure-activity relationship (SAR) studies are relevant for its bioactivity?

Answer:

  • Thiadiazole modifications : Replace the allyl sulfide with methylthio or arylthio groups to assess antimicrobial activity trends .
  • Oxathiine ring substitution : Introduce electron-withdrawing groups (e.g., nitro) to evaluate redox stability and target binding .
  • Pharmacophore mapping : Overlay with known enzyme inhibitors (e.g., polyketide synthase thioesterase domains) to predict binding modes .

Advanced: How can poor solubility in aqueous media be addressed for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes .
  • Prodrug derivatization : Introduce phosphate or glycoside groups at the carboxamide to enhance hydrophilicity .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for cell-based studies .

Basic: What purification methods are effective for isolating the compound?

Answer:

  • Prep-HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for high-purity isolation .
  • Recrystallization : Ethanol/water (7:3) yields crystalline product with minimal residual iodine .

Advanced: How can reaction mechanisms for key steps (e.g., cyclization) be elucidated?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated precursors to identify rate-determining steps .
  • DFT calculations : Model transition states for sulfur elimination and ring closure to confirm concerted vs. stepwise pathways .
  • Trapping experiments : Use TEMPO to intercept radical intermediates during iodine-mediated cyclization .

Advanced: What computational tools predict its electronic properties for drug design?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity and nucleophilic sites .
  • Molecular docking : Screen against target proteins (e.g., bacterial FabH) using AutoDock Vina to prioritize derivatives for synthesis .
  • ADMET prediction : Use SwissADME to optimize logP, permeability, and metabolic stability .

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